
3,4-Bis(difluoromethoxy)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3,4-Bis(difluoromethoxy)benzoic acid” is a chemical compound with the molecular formula C9H6F4O4 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzoic acid core with two difluoromethoxy groups attached to the 3rd and 4th carbon atoms of the benzene ring .Physical and Chemical Properties Analysis
“this compound” is a solid substance with a density of 1.5±0.1 g/cm3 and a molecular weight of 254.135 . It has a boiling point of 293.3±35.0 °C at 760 mmHg .Scientific Research Applications
1. Coordination Polymers and Photophysical Properties
Sivakumar, Reddy, Cowley, and Butorac (2011) synthesized new lanthanide complexes using derivatives of benzoic acid, exploring their photophysical properties. These complexes exhibit interesting luminescent efficiencies and could be relevant in materials science and photonic applications (Sivakumar, Reddy, Cowley, & Butorac, 2011).
2. Synthesis and Applications in Polymer Science
Mayershofer, Nuyken, and Buchmeiser (2006) utilized benzoic acid derivatives for synthesizing ruthenium-based mono-, bi-, and trinuclear metathesis catalysts. These catalysts have significant implications in the field of polymer science (Mayershofer, Nuyken, & Buchmeiser, 2006).
3. Metal–Organic Frameworks (MOFs) and Structural Diversity
Xu et al. (2009) synthesized novel metal–organic frameworks (MOFs) using benzoic acid derivatives, which have potential applications in materials science due to their unique structural and luminescent properties (Xu et al., 2009).
4. Recyclable Hypervalent Iodine Reagents
Yusubov, Drygunova, and Zhdankin (2004) developed new recyclable hypervalent iodine reagents using benzoic acid. Their research contributes to the field of organic synthesis and green chemistry (Yusubov, Drygunova, & Zhdankin, 2004).
5. Diverse Metal-Organic Polymers
Fan et al. (2014) synthesized coordination polymers using semirigid tricarboxylate ligands, including benzoic acid derivatives. Their work contributes to understanding the magnetic properties and structural diversity of such polymers (Fan et al., 2014).
Safety and Hazards
“3,4-Bis(difluoromethoxy)benzoic acid” may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/protective clothing/eye protection/face protection .
Mechanism of Action
Target of Action
The primary target of 3,4-Bis(difluoromethoxy)benzoic acid (DGM) is the Transforming Growth Factor-β1 (TGF-β1) . TGF-β1 is a cytokine that plays a crucial role in cell proliferation, differentiation, and apoptosis .
Mode of Action
DGM interacts with TGF-β1, inhibiting its ability to induce the epithelial-mesenchymal transformation (EMT) of type 2 lung epithelial cells . This interaction results in the inhibition of proteins such as α-SMA, vimentin, and collagen I, and an increase in the expression of E-cadherin . Additionally, DGM treatment significantly reduces the phosphorylation levels of Smad2/3 .
Biochemical Pathways
The TGF-β1 pathway is primarily affected by DGM. TGF-β1 induces the phosphorylation of Smad2/3 proteins, which then form a complex with Smad4 . This protein complex shifts to the nucleus to regulate the expression of target genes, triggering the EMT process in epithelial cells . DGM inhibits this process, thereby reducing the excessive deposition of extracellular matrix components .
Pharmacokinetics
The compound’s effectiveness in both in vitro and in vivo models suggests it has sufficient bioavailability .
Result of Action
The action of DGM results in the attenuation of TGF-β1-induced EMT in A549 cells and bleomycin-induced pulmonary fibrosis in rats . This leads to improvements in lung function, reductions in lung inflammation and fibrosis, reduced collagen deposition, and reduced expression of E-cadherin .
Action Environment
The compound’s effectiveness in both in vitro and in vivo models suggests it is stable and effective under physiological conditions .
Properties
IUPAC Name |
3,4-bis(difluoromethoxy)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4O4/c10-8(11)16-5-2-1-4(7(14)15)3-6(5)17-9(12)13/h1-3,8-9H,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPVZJUHNXCOOHH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)OC(F)F)OC(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001290773 |
Source


|
| Record name | 3,4-Bis(difluoromethoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001290773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162401-60-7 |
Source


|
| Record name | 3,4-Bis(difluoromethoxy)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=162401-60-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Bis(difluoromethoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001290773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
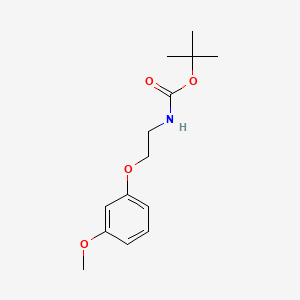

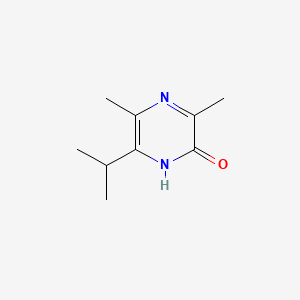
![N-[9-[(2R,4S,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6,8-dioxo-1,7-dihydropurin-2-yl]-2-methylpropanamide](/img/structure/B590303.png)

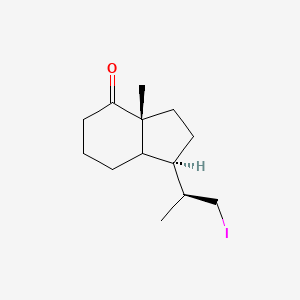

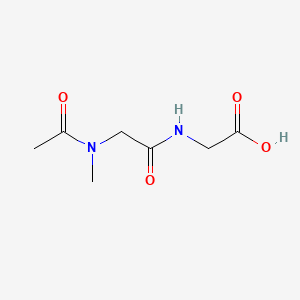
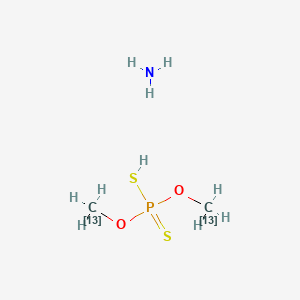

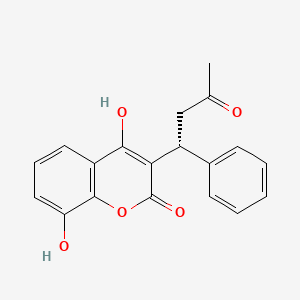
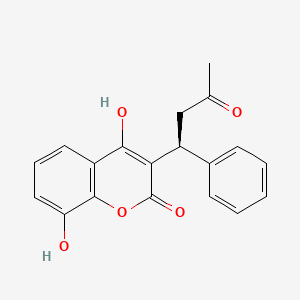
![1-(Benzo[d][1,3]dioxol-5-yl)-2-bromopentan-1-one](/img/structure/B590320.png)
